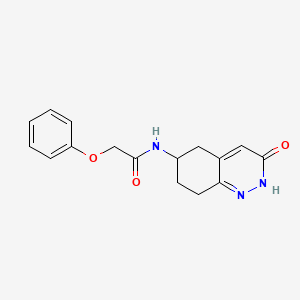

N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-2-phenoxyacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a versatile material with potential applications in diverse scientific research . It has a unique structure and properties that make it a promising candidate for investigations in various fields, including medicinal chemistry, materials science, and more.

Molecular Structure Analysis

The molecular weight of this compound is 265.31 . The IUPAC name is tert-butyl (3-oxo-1,2,3,5,6,7-hexahydrocinnolin-6-yl)carbamate . The InChI code is 1S/C13H19N3O3/c1-13(2,3)19-12(18)14-9-4-5-10-8(6-9)7-11(17)16-15-10/h5,7,9,15H,4,6H2,1-3H3,(H,14,18)(H,16,17) .Physical And Chemical Properties Analysis

This compound is a powder . The storage temperature is room temperature .Scientific Research Applications

Novel Antibacterial Agents

N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-2-phenoxyacetamide and its analogs have been studied for their potential as novel antibacterial agents. Oxazolidinones, a class to which this compound is related, have shown promise due to their unique mechanism of bacterial protein synthesis inhibition. Research has demonstrated their effectiveness against a variety of clinically significant human pathogens, including methicillin-resistant Staphylococcus aureus, Enterococcus faecalis, and Mycobacterium tuberculosis, without inducing rapid resistance development in these organisms (Zurenko et al., 1996).

Anticancer Properties

Studies have also explored the compound's derivatives for anticancer properties. A series of novel acetamides related to N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-2-phenoxyacetamide have been synthesized and shown to exhibit significant antiproliferative activity against cancer cell lines, including HepG2 and MCF-7. These compounds induced apoptosis and cell cycle arrest at the G0/G1 phase in treated cells, highlighting their potential as therapeutic agents for cancer treatment (Khade et al., 2019).

Antimicrobial and Antifungal Activities

Another research avenue has involved the synthesis of acetamide derivatives with potent antimicrobial and antifungal activities. Certain synthesized compounds have shown promising efficacy against pathogenic microorganisms, suggesting the potential utility of these compounds in treating bacterial and fungal infections (Debnath & Ganguly, 2015).

Enzymatic Degradation Studies

Research on enzymatic degradation processes has also implicated related compounds. Studies on the microbial degradation of steroid ring A have utilized compounds like 2-oxo-cis-4-hexenoic acid, structurally similar to N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-2-phenoxyacetamide, to understand key intermediates in steroid degradation pathways (Coulter & Talalay, 1968).

Osteoporosis Prevention and Treatment

In the context of osteoporosis, research has identified potent and selective antagonists of the alpha(v)beta(3) receptor, which share a core structural motif with N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-2-phenoxyacetamide. These compounds have demonstrated efficacy in in vivo models of bone turnover, indicating their potential for clinical development in the prevention and treatment of osteoporosis (Hutchinson et al., 2003).

Safety and Hazards

properties

IUPAC Name |

N-(3-oxo-5,6,7,8-tetrahydro-2H-cinnolin-6-yl)-2-phenoxyacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O3/c20-15-9-11-8-12(6-7-14(11)18-19-15)17-16(21)10-22-13-4-2-1-3-5-13/h1-5,9,12H,6-8,10H2,(H,17,21)(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITLROKMYIKJHBZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=NNC(=O)C=C2CC1NC(=O)COC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-oxo-5,6,7,8-tetrahydro-2H-cinnolin-6-yl)-2-phenoxyacetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[6-(1,3-Benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-1-(4-methoxyphenyl)ethanone](/img/structure/B2972323.png)

![2-chloro-N-[4-(cyanosulfanyl)-2,6-diethylphenyl]acetamide](/img/structure/B2972324.png)

![4-[(E)-2-(2-nitrophenyl)vinyl]pyridine](/img/structure/B2972327.png)

![N-(4-fluorophenyl)-2-(2-morpholinoacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2972328.png)

![N-(3,4-diethoxyphenethyl)-3-(4-methoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2972330.png)

![1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B2972331.png)

![benzo[d][1,3]dioxol-5-yl(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone](/img/structure/B2972335.png)

![1-[4-[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]-2-pyrazol-1-ylethanone](/img/structure/B2972336.png)

![2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide](/img/structure/B2972337.png)

![4-(3,4-Dichlorophenoxy)pyrrolo[1,2-a]quinoxaline](/img/structure/B2972338.png)

![{1-Azabicyclo[3.2.1]octan-5-yl}methanamine dihydrochloride](/img/structure/B2972340.png)

![5-[(Cyclopentylamino)sulfonyl]indolinyl 4-nitrophenyl ketone](/img/structure/B2972346.png)